molecular formula C12H15NO4 B8449206 [2-(4-Hydroxy-phenyl)-acetyl amino]-acetic acid ethyl ester

[2-(4-Hydroxy-phenyl)-acetyl amino]-acetic acid ethyl ester

Cat. No. B8449206
M. Wt: 237.25 g/mol
InChI Key: APKLHWOBSIMIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842696B2

Procedure details

DIPEA (441 mg, 0.6 ml, 3.41 mmol) was added to a stirred solution of 4-hydroxyphenyl acetic acid (104 mg, 0.68 mmol) in DMF (4 mL). HOBT (101 mg, 0.748 mmol) and EDCI.HCl (245 mg, 1.28 mmol) were added at room temperature. After 2 minutes glycine ethyl ester hydrochloride (114.5 mg, 0.82 mmol) was added. The resulting mixture was stirred at room temperature for 24 hours. Water was then added, and the product was extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford 172 mg of [2-(4-hydroxy-phenyl)-acetyl amino]-acetic acid ethyl ester). LC-MS purity: 81.298%, HPLC purity 93.36%. 1H NMR (CDCl3): δ 7.1 (d, 2H), 6.8 (d, 2H), 6.0 (bs, 1H), 4.15 (q, 2H), 4.0 (d, 2H), 3.5 (s, 2H), 1.2 (t, 3H).
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
104 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
101 mg
Type
reactant
Reaction Step Two
Quantity
245 mg
Type
reactant
Reaction Step Two
Quantity
114.5 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.[OH:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]([OH:20])=O)=[CH:13][CH:12]=1.C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.Cl.Cl.[CH2:44]([O:46][C:47](=[O:50])[CH2:48][NH2:49])[CH3:45]>CN(C=O)C.O>[CH2:44]([O:46][C:47](=[O:50])[CH2:48][NH:49][C:18](=[O:20])[CH2:17][C:14]1[CH:13]=[CH:12][C:11]([OH:10])=[CH:16][CH:15]=1)[CH3:45] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0.6 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
104 mg
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
101 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
245 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Step Three
Name
Quantity
114.5 mg
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(CNC(CC1=CC=C(C=C1)O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 172 mg
YIELD: CALCULATEDPERCENTYIELD 106.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.